4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Lipophilicity LogP Physicochemical Property

Poor membrane permeability stalls lead optimization. 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS 149427-58-7) addresses this with its -CF₃ group: LogP 1.73 vs. 0.71 for the non-fluorinated analog, enabling superior target engagement and metabolic stability. • 97% purity; NMR/HPLC validated • Storage: 2-8°C under inert atmosphere; ships ambient • Global stock for rapid medchem cycles Validated intermediate for pharmaceutical and agrochemical R&D.

Molecular Formula C6H4F3NO2
Molecular Weight 179.098
CAS No. 149427-58-7
Cat. No. B599558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
CAS149427-58-7
Molecular FormulaC6H4F3NO2
Molecular Weight179.098
Structural Identifiers
SMILESC1=C(NC=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12)
InChIKeyFZLYSJNODQYBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic Acid: Procurement & Specifications


4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS 149427-58-7) is a heterocyclic building block featuring a pyrrole core substituted with a carboxylic acid at the 2-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position [1]. The compound is primarily utilized as a pharmaceutical and agrochemical intermediate, where the -CF₃ group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs [2].

Building Block Fluorinated pyrrole core for medicinal chemistry and agrochemical synthesis
Property Tool Enables lipophilicity and metabolic stability investigations in lead optimization
Workflow Controlled study of CF₃ electronic effects on heterocyclic reactivity

Why Non-Fluorinated Analogs Cannot Substitute


Generic substitution of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid with a non-fluorinated analog, such as pyrrole-2-carboxylic acid or 4-methyl-1H-pyrrole-2-carboxylic acid, is not scientifically valid due to the profound impact of the -CF₃ group on key physicochemical properties. The trifluoromethyl group dramatically increases lipophilicity (LogP) and acidity (pKa), which directly influences the compound's behavior in biological systems and its reactivity in synthetic transformations [1][2]. These quantifiable differences, detailed in the evidence below, mean that substituting the -CF₃ group will alter target engagement, metabolic stability, and synthetic utility, thereby invalidating any structure-activity relationship (SAR) or process optimization efforts.

Non-fluorinated analogs may exhibit a significantly different lipophilicity profile, potentially altering membrane partitioning and biological target engagement.
The CF₃ group increases acidity; substituting may shift the ionization state at physiological pH, affecting solubility and binding.
Storage requirements differ: the fluorinated compound typically requires 2–8°C under inert atmosphere, unlike less sensitive analogs.

Quantitative Differentiation vs. In-Class Analogs


Lipophilicity: LogP Comparison

The presence of the 4-CF3 group confers a substantial increase in lipophilicity compared to the unsubstituted parent compound. This is a critical parameter for predicting membrane permeability, protein binding, and overall drug-likeness [1].

Lipophilicity (LogP)
Head-to-head
Δ +1.02 log units
Approx. 10× higher partitioning into non-polar phases
Calculated; supports membrane permeability differentiation
Lipophilicity LogP Physicochemical Property

Acidity: pKa Shift in N-Methyl Analog

The electron-withdrawing nature of the -CF3 group significantly increases the acidity of the adjacent carboxylic acid. While experimental pKa data for the exact target compound was not located, data for a close analog (1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid) provides a strong class-level inference for the acidifying effect of the 4-CF3 group [1].

Acidity (pKa)
Class-level
Analog pKa 3.4 vs. 4.4
Greater ionization at physiological pH may influence solubility and binding
Class-level inference from N-methyl analog; requires confirmation
Acidity pKa Ionization State

Storage & Handling Requirements

Procurement and long-term storage specifications are well-defined, with vendors consistently recommending storage at 2-8°C under an inert atmosphere to maintain chemical integrity [1].

Storage Condition
Data to verify
2–8°C, inert atmosphere
Cold-chain handling recommended for stability
Vendor specification; verify per lot
Stability Storage Conditions Procurement

Key Application Scenarios


Pharmaceutical Lead Optimization

This compound is a key intermediate for medicinal chemistry programs aiming to improve the drug-likeness of a lead series. The quantifiable increase in lipophilicity (LogP 1.73 vs. 0.71 for the non-fluorinated parent) [1] and the inferred increase in acidity (ΔpKa ≈ -1.0) [2] make it the preferred choice when SAR studies indicate that enhanced membrane permeability or altered ionization at physiological pH is required. Its procurement enables the synthesis of novel pyrrole-based analogs with a validated differentiation in physicochemical properties.

Agrochemical Development

The -CF₃ group is a privileged motif in agrochemicals, known to enhance potency and resistance to environmental degradation [1]. While specific comparative field study data is proprietary, the compound's established use as an intermediate [1] and its differentiated LogP of 1.73 [2] provide a rational basis for its selection in developing new pesticides or herbicides. The increased lipophilicity can improve foliar uptake and cuticle penetration compared to less lipophilic pyrrole analogs.

Academic Fluorinated Heterocycle Research

For academic groups investigating the impact of fluorine substitution on heterocyclic reactivity, this compound serves as a well-characterized model system. Its defined LogP [1] and well-documented storage requirements [2] allow for reproducible experimental design. The compound's unique substitution pattern enables the exploration of electronic effects on decarboxylation, coupling, or cycloaddition reactions, providing a controlled system to study the influence of a strong electron-withdrawing group.

Application
Selection Property
Validation Focus
Pharmaceutical lead optimization
Enhanced lipophilicity and ionization profile
Membrane permeability, target engagement, and metabolic stability assays
Agrochemical development
Increased lipophilicity for foliar uptake
Cuticle penetration and environmental stability testing
Academic heterocycle research
Well-characterized fluorinated building block
Electronic effect studies on reactivity (decarboxylation, coupling)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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